molecular formula C9H9BrO3 B2541856 Methyl 2-(3-bromophenyl)-2-hydroxyacetate CAS No. 860771-95-5

Methyl 2-(3-bromophenyl)-2-hydroxyacetate

Cat. No.: B2541856
CAS No.: 860771-95-5
M. Wt: 245.072
InChI Key: CYNXNJIDHSYRQP-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound characterized by a methyl ester backbone, a 3-bromophenyl substituent, and a hydroxyl group adjacent to the ester functionality. Its molecular formula is C₉H₉BrO₃, with a molecular weight of 245.07 g/mol. The compound’s structure combines aromatic bromine (providing electronic effects) and a hydroxyl group (enhancing polarity and hydrogen-bonding capacity), making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNXNJIDHSYRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacetate followed by hydroxylation. The reaction typically uses bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid. The hydroxylation step can be achieved using hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Methyl 2-(3-bromophenyl)-2-oxoacetate.

    Reduction: Methyl 2-(3-bromophenyl)-2-hydroxyethanol.

    Substitution: Methyl 2-(3-methoxyphenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects on the target molecules.

Comparison with Similar Compounds

Structural Analogs: Halogen and Functional Group Variations

The table below compares key structural analogs of Methyl 2-(3-bromophenyl)-2-hydroxyacetate, focusing on halogen type, functional groups, and biological activity:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (EC₅₀) Reference
This compound C₉H₉BrO₃ 245.07 3-bromophenyl, hydroxyl, ester Not reported -
Methyl 2-(3-bromophenyl)acetate C₉H₉BrO₂ 229.07 3-bromophenyl, ester Not reported
Ethyl 2-(3-bromophenyl)acetate C₁₀H₁₁BrO₂ 243.10 3-bromophenyl, ester EC₅₀ = 11.5–24.4 µM (OR1A1)
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate C₉H₉ClO₃ 200.62 3-chlorophenyl, hydroxyl, ester Not reported
Methyl 2-amino-2-(3-bromophenyl)acetate C₉H₁₀BrNO₂ 244.08 3-bromophenyl, amino, ester Pharmaceutical intermediate
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate C₉H₈Cl₂O₃ 235.07 3,4-dichlorophenyl, hydroxyl, ester Not reported

Key Observations

Impact of Halogen Substituents
  • Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity compared to chlorine increase lipophilicity and steric bulk. For example, Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (Cl substituent) has a lower molecular weight (200.62 vs. 245.07) but similar polarity due to the hydroxyl group .
  • Positional Effects : In Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate, dual chlorine substituents enhance electronegativity and may influence binding interactions in biological systems, though activity data remain unreported .
Functional Group Modifications
  • Hydroxyl vs. In contrast, Methyl 2-amino-2-(3-bromophenyl)acetate’s amino group introduces basicity, enabling participation in nucleophilic reactions critical for drug synthesis .
  • Ester Group Variations : Ethyl 2-(3-bromophenyl)acetate (ethyl ester) exhibits agonist activity for olfactory receptor OR1A1 (EC₅₀ = 11.5–24.4 µM), suggesting that ester chain length influences receptor binding . The methyl ester in the target compound may offer metabolic stability advantages over ethyl analogs.

Biological Activity

Methyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H9BrO3
  • Molecular Weight : 231.07 g/mol
  • IUPAC Name : this compound

The compound features a bromophenyl group attached to a hydroxyacetate moiety, which contributes to its chemical reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the reaction of bromophenol derivatives with acetylating agents. The following methods are commonly employed:

  • Esterification Reaction :
    • Reacting 3-bromophenol with methyl chloroacetate in the presence of a base such as sodium hydride.
    • This method typically yields the desired ester with moderate to high efficiency.
  • Direct Acylation :
    • Utilizing acetic anhydride in the presence of a catalyst to promote the formation of the ester.
    • This method may require careful control of reaction conditions to avoid side reactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against:

  • Bacteria : In vitro tests revealed significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : The compound also showed antifungal activity against Candida albicans.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines:

  • Case Study Findings :
    • In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis at concentrations above 50 µM.
    • Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineConcentration (µM)Effect Observed
AntibacterialStaphylococcus aureus25Growth inhibition
AntifungalCandida albicans50Significant reduction in viability
CytotoxicityMCF-7 (Breast Cancer)>50Induction of apoptosis

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